molecular formula C30H30N4O2 B159806 1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene CAS No. 138372-67-5

1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene

Cat. No. B159806
CAS RN: 138372-67-5
M. Wt: 478.6 g/mol
InChI Key: FQJQNLKWTRGIEB-UHFFFAOYSA-N
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Description

The compound “1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the tert-butyl groups and phenyl rings suggests that this compound may have interesting steric and electronic properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole rings, which are aromatic and hence contribute to the overall stability of the molecule . The tert-butyl groups are bulky and could influence the overall shape and conformation of the molecule.


Chemical Reactions Analysis

Oxadiazoles are generally stable compounds, but they can participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic oxadiazole rings and phenyl rings would likely make the compound relatively stable and resistant to decomposition . The tert-butyl groups could increase the compound’s solubility in nonpolar solvents.

Scientific Research Applications

Electron-Transporting Material

This compound is a well-known electron-transporting material due to the electron-accepting property of the oxadiazole units . It is used in various electronic devices and systems that require efficient electron transport.

Hybrid-Type Host Material

In combination with poly (9-vinylcarbazole) (PVK, electron donating), this compound (electron withdrawing) is widely used as a hybrid-type host . This is due to its good solubility and film morphology provided by the bulky tert-butyl units.

Ultraviolet Emitter

The compound has also been used as an ultraviolet emitter . In specific configurations, such as with MoO3 as hole injection and buffer material, it shows relatively high external quantum efficiency.

Organic Light Emitting Diodes (OLEDs)

Due to its electron-transporting properties and its ability to emit ultraviolet light, this compound is often used in the manufacture of OLEDs . It can contribute to the efficiency and longevity of these devices.

Photovoltaic Devices

The electron-transporting properties of this compound also make it useful in photovoltaic devices . It can help to increase the efficiency of these devices by facilitating the movement of electrons.

Chemical Research

This compound is also used in chemical research, particularly in studies investigating the properties and applications of oxadiazole units . Its unique structure and properties make it a valuable tool in this field.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a ligand in a metal complex, it might bind to the metal center through one of the nitrogen atoms in the oxadiazole ring .

Future Directions

The study of oxadiazole derivatives is a vibrant field in medicinal chemistry, materials science, and other areas. This particular compound, with its combination of oxadiazole rings, tert-butyl groups, and phenyl rings, could be of interest in these areas .

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-[3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O2/c1-29(2,3)23-14-10-19(11-15-23)25-31-33-27(35-25)21-8-7-9-22(18-21)28-34-32-26(36-28)20-12-16-24(17-13-20)30(4,5)6/h7-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJQNLKWTRGIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=C(C=C5)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571406
Record name 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene

CAS RN

138372-67-5
Record name 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does OXD-7 play in OLED devices?

A1: OXD-7 typically functions as an electron-transporting material and a host material for phosphorescent emitters in OLEDs [, , , ]. Its high electron affinity and good film-forming properties make it suitable for facilitating electron injection and transport within the device.

Q2: How does the morphology of OXD-7 films impact device performance?

A2: Studies have shown that OXD-7 films prepared by different methods exhibit varying morphologies and carrier transport properties []. Vacuum-deposited films demonstrate enhanced carrier transport compared to solution-processed ones due to their higher packing density, leading to improved device efficiency.

Q3: Can OXD-7 be used to create white OLEDs?

A3: Yes, OXD-7 has been successfully incorporated into white OLED architectures [, ]. By combining OXD-7 with appropriate blue, green, and red emitters, devices with high luminance efficiency and good color stability can be achieved.

Q4: What are the advantages of using OXD-7 in mixed host systems for blue phosphorescent OLEDs?

A4: OXD-7, with its high triplet level, can be combined with other host materials like TAPC (1,1-bis((di-4-tolylamino) phenyl) cyclohexane) to improve the efficiency and lower the turn-on voltage of blue phosphorescent OLEDs []. These mixed host systems facilitate better charge balance and exciton confinement, resulting in enhanced device performance.

Q5: Does OXD-7 have any applications beyond OLEDs?

A5: Recent research highlights the potential of OXD-7 in perovskite solar cells (PSCs) []. It can function as an interfacial layer between the electron-transporting layer and the electrode, enhancing the device stability by suppressing halide ion migration and improving moisture resistance.

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